![molecular formula C24H26N2O6S B2613044 8-[6-甲氧基-3-(4-甲氧基苯磺酰)喹啉-4-基]-1,4-二氧杂-8-氮杂螺[4.5]癸烷 CAS No. 866897-25-8](/img/structure/B2613044.png)

8-[6-甲氧基-3-(4-甲氧基苯磺酰)喹啉-4-基]-1,4-二氧杂-8-氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

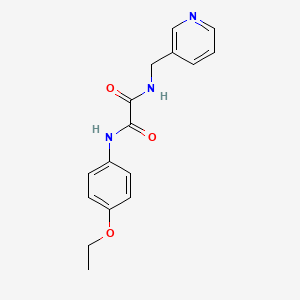

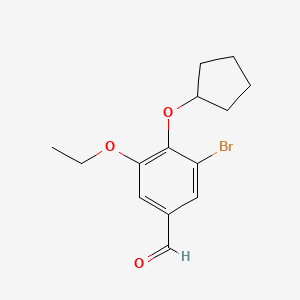

The compound contains a quinoline group, which is a heterocyclic aromatic organic compound. It also contains methoxy groups and a benzenesulfonyl group . Quinolines have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Molecular Structure Analysis

The compound’s structure includes a quinoline moiety, which can display different tautomeric forms . It also contains a spirocyclic system, which is a cyclic system with two rings sharing one atom.Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the quinoline and benzenesulfonyl groups. Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .科学研究应用

氮杂环衍生物的氧化合成

Amano 和 Nishiyama (2006) 的一项研究集中于氮杂环衍生物的氧化合成,这些衍生物作为生物活性物质的合成中间体至关重要。该研究利用电化学方法从碘苯中生成高价碘物质,展示了一种合成氮杂螺环或喹啉酮型产物的有效途径。此方法可能适用于复杂分子的合成或修饰,包括 8-[6-甲氧基-3-(4-甲氧基苯磺酰)喹啉-4-基]-1,4-二氧杂-8-氮杂螺[4.5]癸烷,强调了其在创建生物活性分子结构中的重要性 (Amano & Nishiyama, 2006).

环己烷-5-螺 hydantoin 衍生物中的超分子排列

Graus 等人 (2010) 描述了螺 hydantoin 衍生物的合成和晶体学分析,重点介绍了取代基对超分子排列的影响。尽管本研究没有直接解决所讨论的特定化合物,但它提供了宝贵的见解,了解不同的取代基(例如甲氧基)如何影响螺环和氮杂螺化合物的晶体结构和化学反应性。此知识可应用于涉及 8-[6-甲氧基-3-(4-甲氧基苯磺酰)喹啉-4-基]-1,4-二氧杂-8-氮杂螺[4.5]癸烷的研究,特别是在了解其结构和超分子性质方面 (Graus et al., 2010).

利用 D-木糖合成多羟基化喹诺利西定和氮杂螺[4.5]癸烷

Malik 等人 (2013) 报道了利用涉及烯丙基溴化镁的关键转化合成新型多羟基化喹诺利西定和氮杂螺[4.5]癸烷。通过闭环复分解反应创建双环骨架尤为重要,因为它可能为 8-[6-甲氧基-3-(4-甲氧基苯磺酰)喹啉-4-基]-1,4-二氧杂-8-氮杂螺[4.5]癸烷等化合物的合成途径或功能化策略提供参考。此类方法对于合成具有潜在医药化学和材料科学应用的复杂有机分子至关重要 (Malik et al., 2013).

作用机制

未来方向

属性

IUPAC Name |

8-[6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S/c1-29-17-3-6-19(7-4-17)33(27,28)22-16-25-21-8-5-18(30-2)15-20(21)23(22)26-11-9-24(10-12-26)31-13-14-32-24/h3-8,15-16H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDOXXJTMWZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2612961.png)

![Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate](/img/structure/B2612962.png)

![N-(2-furylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2612964.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2612965.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612970.png)

![N-cyclohexyl-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2612971.png)

![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2612982.png)